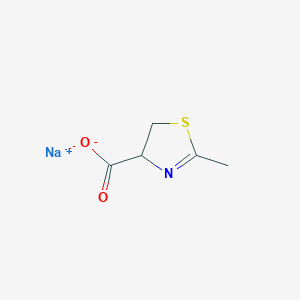

Sel de sodium de l'acide 2-méthyl-2-thiazoline-4-carboxylique

Vue d'ensemble

Description

La bisucaberine est un sidérophore, un type de molécule qui lie et transporte le fer dans les micro-organismes. C'est un composé dihydroxamate macrocyclique produit par des bactéries marines telles que Tenacibaculum mesophilum et Alteromonas haloplanktis . Les sidérophores comme la bisucaberine sont essentiels à l'acquisition du fer dans les environnements pauvres en fer, jouant un rôle significatif dans la croissance et la survie microbienne .

Applications De Recherche Scientifique

Bisucaberin has several scientific research applications, including:

Chemistry: Bisucaberin serves as a model compound for studying siderophore biosynthesis and utilization.

Biology: Bisucaberin plays a role in microbial chemical communication and competition.

Medicine: Bisucaberin has potential therapeutic applications, such as sensitizing tumor cells to macrophage-mediated cytolysis.

Mécanisme D'action

Target of Action

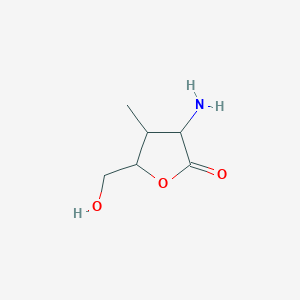

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for fmn-containing oxidase domains of epothilone synthetase and bleomycin synthetase .

Mode of Action

It is known to be used in the synthesis of thiazoline and oxazoline substrates, which are involved in the biosynthesis of complex natural products like epothilones and bleomycins .

Biochemical Pathways

The compound is involved in the biosynthesis pathways of epothilones and bleomycins, which are complex natural products with significant biological activities . Epothilones are potent anti-mitotic agents with a similar mode of action to taxanes, while bleomycins are glycopeptide antibiotics used in cancer treatment .

Result of Action

As a building block in the synthesis of epothilones and bleomycins, it indirectly contributes to their biological activities .

Action Environment

It is known that the compound is a solid and is soluble in dmso . It is also known to be stored under inert atmosphere and in a freezer under -20°C .

Analyse Biochimique

Biochemical Properties

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may interact with these enzymes in biochemical reactions.

Molecular Mechanism

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may exert its effects at the molecular level through interactions with these enzymes.

Méthodes De Préparation

La bisucaberine peut être synthétisée par des méthodes de production naturelle et hétérologue. La production naturelle implique la biosynthèse de la bisucaberine par des bactéries marines. Le groupe de gènes biosynthétiques responsable de la production de bisucaberine a été cloné et exprimé dans Escherichia coli, permettant la production hétérologue de bisucaberine . L'enzyme clé impliquée dans l'étape biosynthétique finale est BsbD2, qui facilite la production de bisucaberine .

Analyse Des Réactions Chimiques

La bisucaberine subit diverses réactions chimiques, impliquant principalement ses groupes hydroxamate. Ces réactions comprennent :

Oxydation : La bisucaberine peut être oxydée pour former différents produits, selon les conditions et les réactifs utilisés.

Réduction : Les groupes hydroxamate peuvent être réduits dans des conditions spécifiques.

Substitution : La bisucaberine peut subir des réactions de substitution, où l'un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

La bisucaberine a plusieurs applications de recherche scientifique, notamment :

Chimie : La bisucaberine sert de composé modèle pour étudier la biosynthèse et l'utilisation des sidérophores.

Biologie : La bisucaberine joue un rôle dans la communication chimique et la compétition microbienne.

Médecine : La bisucaberine a des applications thérapeutiques potentielles, telles que la sensibilisation des cellules tumorales à la cytolyse médiée par les macrophages.

Mécanisme d'action

La bisucaberine exerce ses effets en se liant aux ions ferriques (Fe³⁺) par l'intermédiaire de ses groupes hydroxamate, formant des complexes stables. Cette liaison facilite le transport du fer dans les cellules microbiennes, où il est libéré et utilisé pour divers processus métaboliques . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de la bisucaberine comprennent les récepteurs fer-sidérophore sur la membrane cellulaire microbienne et les processus redox qui libèrent le fer du complexe sidérophore .

Comparaison Avec Des Composés Similaires

La bisucaberine fait partie d'un groupe de sidérophores dihydroxamate macrocycliques, qui comprend également la putrebactine, l'avaroferrine et l'alcaligine . Ces composés partagent des structures et des fonctions similaires, mais diffèrent par leurs propriétés chimiques spécifiques et leurs activités biologiques. Par exemple :

Propriétés

IUPAC Name |

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJLRFZLXKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635768 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-19-2 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decane](/img/structure/B86366.png)